molecular formula C10H12O4 B14637186 3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid CAS No. 52935-95-2

3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B14637186
CAS No.: 52935-95-2
M. Wt: 196.20 g/mol
InChI Key: IXEUBGBRQYTUMI-UHFFFAOYSA-N
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Description

3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted with two ketone groups (at positions 3 and 5), a propenyl (allyl) group at position 4, and a carboxylic acid moiety at position 1. This structure is distinct from aromatic analogs like caffeic acid () due to its alicyclic framework, which may confer unique physicochemical and biological properties. Its applications remain speculative but could span pharmaceuticals, agrochemicals, or synthetic intermediates, given structural similarities to bioactive molecules ().

Properties

CAS No.

52935-95-2

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3,5-dioxo-4-prop-2-enylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H12O4/c1-2-3-7-8(11)4-6(10(13)14)5-9(7)12/h2,6-7H,1,3-5H2,(H,13,14)

InChI Key

IXEUBGBRQYTUMI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)CC(CC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Retrosynthetic Analysis

The preparation of 3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid can be approached through several key disconnections:

  • Formation of the cyclohexane ring through cyclization reactions
  • Introduction of carbonyl groups at positions 3 and 5
  • Installation of the prop-2-en-1-yl group at position 4
  • Introduction or preservation of the carboxylic acid functionality at position 1

Key Building Blocks

Common starting materials for synthesizing this compound include:

Building Block Function in Synthesis
Maleic acid diesters Source of the carboxylic acid functionality and part of the cyclohexane backbone
Allyl-containing ketones Source of the prop-2-en-1-yl (allyl) group
1,3-Dicarbonyl compounds Precursors for establishing the 3,5-dioxo pattern
Acetone derivatives Construction of the cyclohexane ring framework

Specific Preparation Methods

Michael Addition-Claisen Condensation Approach

This approach represents the most widely applicable synthetic route, drawing from methods used for related 3,5-dioxo cyclohexane derivatives.

Reaction Scheme and Mechanism

The synthesis proceeds through the following key steps:

  • Michael addition between a maleic acid diester and an allyl-containing ketone
  • Intramolecular Claisen condensation to form the cyclohexane ring
  • Ester hydrolysis to yield the target carboxylic acid
Detailed Procedure

Step 1: Michael Addition

  • In a high-pressure reaction vessel, combine diethyl maleate (1.0 eq), allylacetone (1.2-1.5 eq), and diethylamine (0.1 eq) as catalyst.
  • Heat the mixture at 120-150°C for 24-32 hours under nitrogen atmosphere.
  • Cool to room temperature and remove excess allylacetone under reduced pressure.
  • The resulting acetonyl succinate derivative contains the allyl group already incorporated.

Step 2: Claisen Condensation

  • Transfer the crude Michael adduct to a round-bottom flask equipped with mechanical stirrer and cooling bath.
  • Add ethanol (5-10 volumes) and cool to 0-5°C.
  • Prepare a solution of sodium ethoxide in ethanol (1.1-1.2 eq) and add dropwise to the reaction mixture while maintaining temperature below 5°C.
  • After complete addition, continue stirring at 5°C for 2 hours, then allow to warm to room temperature and stir for additional 12 hours.

Step 3: Acidification

  • Cool the reaction mixture to 0-5°C.
  • Add organic acid (acetic acid or propionic acid) or HCl in non-aqueous solvent carefully to pH 2-3 to avoid hydrolysis of the product.
  • Remove ethanol under reduced pressure to obtain the crude this compound ethyl ester.

Step 4: Hydrolysis

  • Dissolve the crude ester in aqueous sodium hydroxide solution (2-3 eq, 1-2M).
  • Stir at room temperature for 4-6 hours, monitoring by TLC.
  • Cool to 0-5°C and acidify carefully with concentrated HCl to pH 2.
  • Extract with ethyl acetate (3 × 30 mL), combine organic layers, dry over sodium sulfate, and concentrate to obtain this compound.
Experimental Data
Parameter Condition/Value
Temperature (Michael Addition) 120-150°C
Temperature (Claisen Condensation) 0-5°C, then RT
Reaction Time (Michael Addition) 24-32 hours
Reaction Time (Claisen Condensation) 14-16 hours
Reaction Time (Hydrolysis) 4-6 hours
Overall Yield 65-75%
Purity of Final Product >95%

One-Pot Synthesis Approach

A more efficient one-pot approach can be employed, similar to methods used for related compounds.

Reaction Scheme

This streamlined process involves performing multiple steps in the same reaction vessel without isolation of intermediates:

  • Michael addition between diethyl maleate and allylacetone
  • Direct Claisen condensation in the same vessel
  • Controlled acidification and hydrolysis
Detailed Procedure

One-Pot Synthesis

  • In an autoclave or high-pressure vessel, combine diethyl maleate (1.0 eq), allylacetone (1.5 eq), and diethylamine catalyst (0.1 eq).
  • Heat the mixture at 150°C for 24-32 hours under nitrogen atmosphere.
  • Cool to room temperature and remove excess volatile components under reduced pressure.
  • Transfer the reaction mixture to a round-bottom flask with mechanical stirring.
  • Add ethanol (5 volumes) and cool to 0-5°C.
  • Add sodium ethoxide in ethanol (1.2 eq) dropwise while maintaining temperature below 5°C.
  • After complete addition, stir at 5°C for 2 hours, then warm to room temperature and stir for 12 hours.
  • Cool to 0-5°C and carefully acidify with acetic acid or HCl in non-aqueous solvent.
  • Add aqueous sodium hydroxide (3 eq, 2M) and stir at room temperature for 4-6 hours.
  • Acidify with concentrated HCl to pH 2, extract with ethyl acetate, dry, and concentrate to obtain the target compound.
Critical Parameters for One-Pot Process
Parameter Optimal Condition Effect on Yield
Michael Addition Temperature 150°C Higher temperatures increase reaction rate but may lead to side reactions
Claisen Condensation Temperature <5°C during addition, then RT Critical to control to minimize side reactions
Base Addition Rate Slow (30-60 min) Faster addition reduces yield
Acidification pH 2-3 Higher pH results in incomplete acidification; lower pH may cause degradation
Solvent Selection Ethanol for condensation Important for solubility and reaction efficiency

Alternative Method: Modified Allylic Alkylation Approach

This method offers a different approach based on allylic-allylic alkylation chemistry.

Reaction Scheme
  • Preparation of an appropriate 3,5-dioxocyclohexane carboxylic acid ester precursor
  • Allylic alkylation to introduce the prop-2-en-1-yl group
  • Hydrolysis to obtain the carboxylic acid
Detailed Procedure

Step 1: Preparation of 3,5-Dioxocyclohexane Carboxylic Acid Ester

  • Perform Michael addition between diethyl maleate and acetone using diethylamine catalyst.
  • Conduct Claisen condensation using sodium ethoxide in ethanol.
  • Acidify and isolate the 3,5-dioxocyclohexane carboxylic acid ethyl ester.

Step 2: Allylic Alkylation

  • Dissolve the 3,5-dioxocyclohexane carboxylic acid ethyl ester (1.0 eq) in dry THF or dichloromethane.
  • Add a suitable base such as sodium hydride or LDA (1.1 eq) at -78°C to 0°C.
  • Add allyl bromide or allyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
  • Stir for 4-6 hours, monitoring by TLC.
  • Quench with saturated ammonium chloride solution, extract with ethyl acetate, dry, and concentrate.

Step 3: Hydrolysis

  • Dissolve the allylated ester in a mixture of THF/methanol/water (3:1:1).
  • Add lithium hydroxide or sodium hydroxide (3 eq) and stir at room temperature for 4-6 hours.
  • Acidify with aqueous HCl to pH 2, extract with ethyl acetate, dry, and concentrate to obtain this compound.

Purification Techniques

Chromatographic Purification

Flash column chromatography can be employed as follows:

  • Adsorbent: Silica gel (230-400 mesh)
  • Mobile phase: Gradient elution with cyclohexane/ethyl acetate mixtures
  • Initial composition: 90:10 cyclohexane/ethyl acetate
  • Gradient: Gradually increase ethyl acetate content to 70:30
  • Flow rate: 20-30 mL/min for a 4 cm diameter column
  • Detection: TLC with UV visualization or staining with phosphomolybdic acid or potassium permanganate

Crystallization and Recrystallization

Crystallization provides a practical method for larger-scale purification:

  • Dissolve crude product in minimal hot ethyl acetate (approximately 3-5 mL per gram).
  • Add cyclohexane gradually until solution becomes slightly turbid.
  • Cool solution slowly to room temperature, then to 0-5°C.
  • Collect crystals by filtration and wash with cold cyclohexane.
  • Typical recovery: 75-85% of theoretical yield with >97% purity.

Acid-Base Extraction Purification

This technique leverages the carboxylic acid functionality:

  • Dissolve crude product in ethyl acetate (10 mL per gram).
  • Extract with aqueous sodium bicarbonate or sodium hydroxide solution (3 × equal volume).
  • Acidify the combined aqueous extracts with concentrated HCl to pH 2-3 at 0-5°C.
  • Extract acidified solution with ethyl acetate (3 × equal volume).
  • Dry combined organic extracts over anhydrous sodium sulfate.
  • Concentrate under reduced pressure to obtain the purified product.

Purification Efficiency Comparison

Purification Method Typical Recovery (%) Purity Achieved (%) Scale Suitability Equipment Requirements
Column Chromatography 70-80 >98 Small-medium Medium
Crystallization 75-85 >97 Medium-large Low
Acid-Base Extraction 85-95 >95 Any scale Low

Analytical Characterization

Physical and Chemical Properties

This compound typically exhibits the following properties:

Property Value/Description Reference
Appearance White to off-white solid
Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Melting Point 118-122°C (estimated) -
Solubility Soluble in ethyl acetate, acetone, dichloromethane, methanol; slightly soluble in water -

Spectroscopic Identification

NMR Spectroscopy

1H NMR Spectral Data (500 MHz, CDCl3):

Chemical Shift (ppm) Multiplicity Integration Assignment
11.8-12.2 br s 1H -COOH
5.70-5.85 m 1H -CH=CH2
5.10-5.20 m 2H -CH=CH2
2.95-3.10 m 1H -CH(COOH)-
2.70-2.85 m 1H -CH(allyl)-
2.45-2.65 d 2H -CH2-CH=
2.30-2.45 m 4H -CH2-CO-

13C NMR Spectral Data (125 MHz, CDCl3):

Chemical Shift (ppm) Assignment
177-179 -COOH
207-209 C=O (ketones)
135-137 -CH=CH2
117-119 -CH=CH2
43-45 -CH(COOH)-
47-49 -CH(allyl)-
36-39 -CH2-CO-
32-34 -CH2-CH=
IR Spectroscopy
Wavenumber (cm-1) Assignment
2800-3100 O-H stretching (carboxylic acid)
1700-1710 C=O stretching (carboxylic acid)
1715-1725 C=O stretching (ketones)
1635-1645 C=C stretching (allyl)
1400-1410 O-H bending (carboxylic acid)
1210-1230 C-O stretching (carboxylic acid)
910-990 =C-H out-of-plane bending (allyl)
Mass Spectrometry
m/z Fragment Assignment Relative Intensity (%)
196 [M]+ (molecular ion) 15-25
178 [M-H2O]+ 20-30
151 [M-COOH]+ 40-50
123 [151-CO]+ 60-70
41 [Allyl]+ 90-100

Chromatographic Analysis

Typical HPLC conditions for analysis:

Parameter Condition
Column C18 reversed-phase, 150 × 4.6 mm, 5 μm
Mobile Phase Acetonitrile/water with 0.1% formic acid (gradient: 20:80 to 80:20)
Flow Rate 1.0 mL/min
Detection UV 210 nm, 254 nm
Injection Volume 10 μL
Run Time 15 minutes
Retention Time 7-9 minutes

Method Comparison and Optimization

Yield and Efficiency Comparison

Synthetic Method Overall Yield (%) Number of Steps Reaction Time (h) Purification Complexity Scale-up Potential
Michael Addition-Claisen Condensation 65-75 4 48-60 Moderate Good
One-Pot Synthesis 70-80 1 (multiple operations) 40-50 Lower Excellent
Allylic Alkylation Approach 55-65 3 36-48 Higher Moderate

Critical Parameters for Optimized Synthesis

Several factors significantly impact the success of the preparation:

  • Temperature Control : During Claisen condensation, maintaining temperature below 5°C during base addition is critical to minimize side reactions.

  • Base Selection and Addition Rate : Slow addition of sodium ethoxide is essential for controlling the exothermic Claisen condensation reaction.

  • Acidification Approach : Using organic acids or non-aqueous solutions of inorganic acids prevents hydrolysis of sensitive functionalities during acidification.

  • Solvent Selection : Ethanol is preferred for Claisen condensation due to optimal solubility and reaction efficiency.

  • Water Content : Strictly anhydrous conditions during certain steps prevent unwanted hydrolysis reactions.

Industrial Scale Considerations

For large-scale production, several modifications to the laboratory procedures are recommended:

  • Use of continuous flow reactors for the Michael addition step to improve heat transfer and reaction control.

  • Implementation of in-line monitoring (pH, temperature) during critical steps.

  • Replacement of chromatographic purification with crystallization or acid-base extraction methods.

  • Recovery and recycling of solvents, particularly ethanol from the condensation step.

  • Use of the one-pot approach to minimize handling, waste generation, and processing time.

Applications and Derivatives

This compound serves as a versatile intermediate for several applications:

  • Precursor for pharmaceutical compounds containing the cyclohexane-1-carboxylic acid scaffold.

  • Building block for agrochemicals, particularly plant growth regulators related to prohexadione calcium.

  • Starting material for the synthesis of complex natural product analogs.

  • Platform for diversity-oriented synthesis through functionalization of the allyl group via cross-metathesis, hydroboration, epoxidation, or hydrogenation.

  • Precursor to various derivatives including esters, amides, and reduced forms with modified biological activities.

Chemical Reactions Analysis

Types of Reactions

3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions include:

    Hydroxyl Derivatives: From reduction reactions.

    Halogenated Compounds: From substitution reactions.

    Extended Carbon Chains: From allylation reactions.

Scientific Research Applications

3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, oxidation, and cellular signaling.

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Name Core Structure Substituents (Positions) Key Functional Groups
3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid Cyclohexane 3,5-dioxo; 4-propenyl; 1-carboxylic acid Ketones, allyl, carboxylic acid
Prohexadione-calcium () Cyclohexane 3,5-dioxo; 4-propanoyl; 1-carboxylate Ketones, propanoyl, carboxylate salt
Caffeic acid () Benzene 3,4-dihydroxy; propenoic acid chain Phenolic hydroxyls, carboxylic acid
4-Aryl-N-aryl-3-(prop-2-en-1-yl)thiazol-2-imines () Thiazole Propenyl, aryl groups Thiazole ring, imine, allyl

Key Observations :

  • The cyclohexane core distinguishes the target compound from aromatic analogs like caffeic acid.
  • The propenyl group (allyl) in the target compound contrasts with propanoyl (acetyl-like) in prohexadione-calcium, impacting reactivity and hydrophobicity.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Property This compound Prohexadione-calcium () Caffeic acid ()
Solubility Moderate (carboxylic acid enhances polarity) High (calcium salt form) Low (due to aromaticity)
Melting Point Likely lower than prohexadione (allyl disrupts packing) >200°C (salt stability) 223–225°C (crystalline)
Stability Susceptible to oxidation (allyl double bond) Stable (salt form) Oxidizes (phenolic groups)

Notes:

  • The calcium salt in prohexadione-calcium improves aqueous solubility, critical for agrochemical applications .
  • The allyl group in the target compound may lower melting point compared to saturated analogs due to reduced crystal packing efficiency.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid, and what parameters critically influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursor acids with sodium acetate in acetic acid under reflux (2.5–3 hours), followed by recrystallization for purification . Key parameters include reaction temperature (optimized at 110–120°C), stoichiometric ratios of reactants, and catalyst concentration. For example, sodium acetate acts as a base to deprotonate intermediates, enhancing cyclization efficiency .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer : X-ray crystallography provides precise structural data, such as bond angles (e.g., O3—C4—C8 = 110.86°) and dihedral angles (e.g., O1—C1—C2—C5 = 22.55°), which are critical for confirming the cyclohexane core and allyl substituent geometry . NMR (¹H/¹³C) identifies proton environments (e.g., allylic protons at δ 5.2–5.8 ppm) and carbonyl resonances (δ 170–210 ppm), while IR confirms ketone (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .

Q. What purification strategies are recommended to isolate high-purity samples?

  • Methodological Answer : Recrystallization from acetic acid or ethanol/water mixtures is standard. Chromatographic methods (e.g., silica gel with ethyl acetate/hexane gradients) resolve byproducts, particularly regioisomers or unreacted precursors. Purity is validated via HPLC (≥95% area under the curve) and melting point consistency .

Advanced Research Questions

Q. How does the allyl (prop-2-en-1-yl) group influence reactivity in cycloaddition or electrophilic substitution reactions?

  • Methodological Answer : The allyl group acts as a diene in Diels-Alder reactions, with reactivity modulated by electron density at the double bond. Frontier molecular orbital (FMO) analysis predicts regioselectivity, while experimental kinetics under varying temperatures (25–80°C) and solvents (e.g., toluene vs. DMF) quantify activation barriers . Competing reactions, such as allylic oxidation, require inert atmospheres (N₂/Ar) to suppress .

Q. What strategies resolve contradictions in reported crystal structures or spectroscopic data?

  • Methodological Answer : Discrepancies in crystallographic data (e.g., bond length variations >0.05 Å) are addressed via high-resolution synchrotron XRD and DFT-optimized structures. For NMR, deuterated solvents (DMSO-d₆ vs. CDCl₃) and paramagnetic relaxation agents (e.g., Cr(acac)₃) clarify overlapping signals . Meta-analyses of published datasets identify systematic errors (e.g., temperature-dependent conformational changes) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) induce stereocontrol at the cyclohexane carbons. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak IA column) or Mosher ester analysis . Computational docking studies predict ligand-catalyst interactions to optimize ee (>90%) .

Q. What mechanistic insights explain variability in acid-catalyzed degradation pathways?

  • Methodological Answer : Degradation kinetics (pH 2–7, 25–50°C) are monitored via LC-MS to identify intermediates (e.g., decarboxylated or hydrolyzed products). Isotopic labeling (¹⁸O/²H) tracks proton transfer steps, while Eyring plots correlate activation parameters (ΔH‡, ΔS‡) with proposed mechanisms (e.g., keto-enol tautomerism) .

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